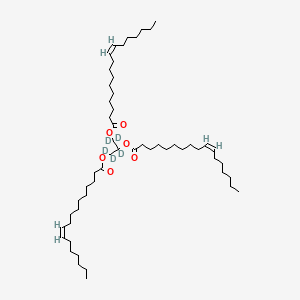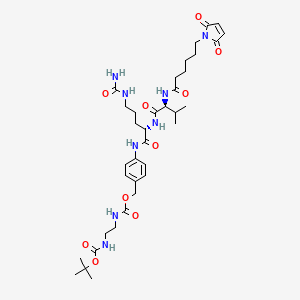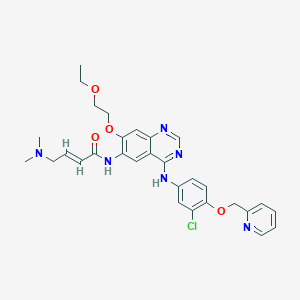
Egfr/her2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/her2-IN-5 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various cancers, including breast and gastric cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2-IN-5 involves multiple steps, typically starting with the preparation of a heterocyclic core, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Formation of the heterocyclic core: This step often involves cyclization reactions under acidic or basic conditions.
Functional group modifications: Introduction of specific substituents to enhance binding affinity and selectivity towards EGFR and HER2.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Egfr/her2-IN-5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Using reducing agents to modify specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including dimethyl sulfoxide (DMSO), methanol, or acetonitrile, depending on the reaction type.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
Egfr/her2-IN-5 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the inhibition mechanisms of tyrosine kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers overexpressing EGFR and HER2, such as breast and gastric cancers.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
Egfr/her2-IN-5 exerts its effects by binding to the tyrosine kinase domains of EGFR and HER2, inhibiting their phosphorylation and subsequent activation. This blockade prevents the downstream signaling pathways that promote cell proliferation and survival. The primary molecular targets include the ATP-binding sites of these receptors, leading to the inhibition of their kinase activity .
Comparison with Similar Compounds
Egfr/her2-IN-5 is compared with other dual inhibitors such as afatinib and lapatinib. While all these compounds target both EGFR and HER2, this compound is unique in its specific binding affinity and selectivity, which may result in different efficacy and side effect profiles. Similar compounds include:
Afatinib: A dual inhibitor with a broader spectrum of activity but potentially higher toxicity.
Lapatinib: Another dual inhibitor with a different binding mechanism and clinical application
This compound stands out due to its unique chemical structure and specific inhibitory properties, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C30H33ClN6O4 |
|---|---|
Molecular Weight |
577.1 g/mol |
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-ethoxyethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H33ClN6O4/c1-4-39-14-15-40-28-18-25-23(17-26(28)36-29(38)9-7-13-37(2)3)30(34-20-33-25)35-21-10-11-27(24(31)16-21)41-19-22-8-5-6-12-32-22/h5-12,16-18,20H,4,13-15,19H2,1-3H3,(H,36,38)(H,33,34,35)/b9-7+ |
InChI Key |
XPZGTHUXSPUGHN-VQHVLOKHSA-N |
Isomeric SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)/C=C/CN(C)C |
Canonical SMILES |
CCOCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


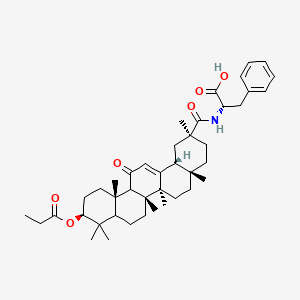

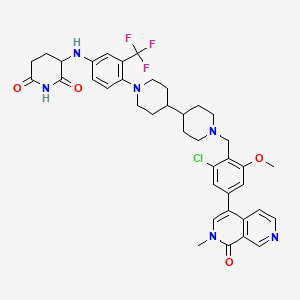
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
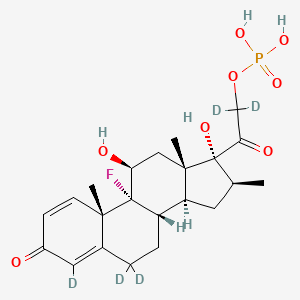
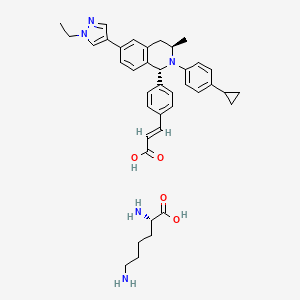
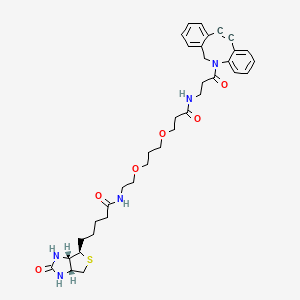
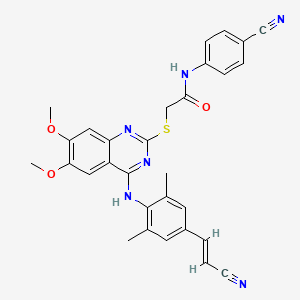
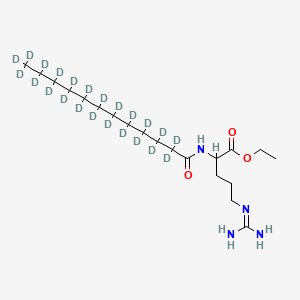
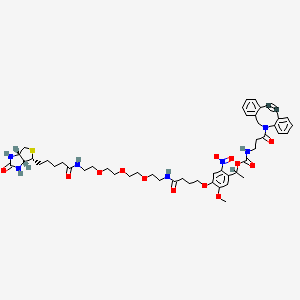
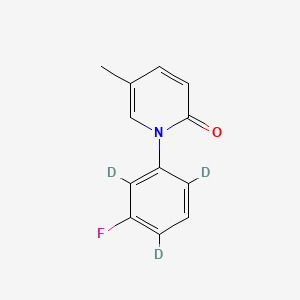
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
